1-(Carboxymethyl)-1H-indole-2-carboxylic acid
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Overview
Description
1-(Carboxymethyl)-1H-indole-2-carboxylic acid (CMICA) is a carboxylic acid derivative of indole, which is a common aromatic heterocyclic compound found in many plants and animals. It has been used in many scientific research applications and has been found to have numerous biochemical and physiological effects.
Scientific Research Applications
Fluorescent Diarylindoles Synthesis
A study demonstrated the efficient synthesis of fluorescent diarylindoles through palladium-catalyzed arylations of carboxyindoles, including 1-(Carboxymethyl)-1H-indole-2-carboxylic acid, highlighting its application in creating highly efficient blue emitters with a quantum yield of 0.97 in the solid state (Miyasaka et al., 2009).
Novel Synthesis of N-acyl Indolines
Another research explored a one-pot cyclization method involving carboxylic acids, including this compound, to efficiently synthesize N-acyl indolines, providing an accessible route to biologically significant indolines (Wang et al., 2007).
Rh(III)-Catalyzed Selective Coupling
Research on Rh(III)-catalyzed coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, related to the chemical family of this compound, demonstrated a mild and efficient approach toward diverse product formation, showing potential for selective organic synthesis processes (Zheng et al., 2014).
Antibacterial and Antifungal Activities
Indole-2-carboxylic acid derivatives, synthesized from this compound, have shown significant antibacterial and moderate antifungal activities, indicating their potential for therapeutic applications (Raju et al., 2015).
Structural and Vibrational Studies
A detailed study on the crystal and molecular structures of indole-2-carboxylic acid (a derivative of this compound) provided insights into its molecular interactions and potential applications in designing molecules with desired properties (Morzyk-Ociepa et al., 2004).
Oxygen Reduction Catalyst Development
A study highlighted the development of an oxygen reduction catalyst by covalently bonding polyindole-5-carboxylic acid with a copper complex, showcasing an innovative application of indole carboxylic acids in electrochemical energy conversion (Yu et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for “1-(Carboxymethyl)-1H-indole-2-carboxylic acid” would depend on its physical and chemical properties, as well as its reactivity. It could potentially be explored for use in various fields such as pharmaceuticals, materials science, or chemical synthesis .
Properties
IUPAC Name |
1-(carboxymethyl)indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-10(14)6-12-8-4-2-1-3-7(8)5-9(12)11(15)16/h1-5H,6H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFBBTYFQVXXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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